

# Structure of Ethyl 2-(5-Oxazolyl)benzoate

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## Compound of Interest

Compound Name: **Ethyl 2-(5-Oxazolyl)benzoate**

Cat. No.: **B1470951**

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An In-Depth Technical Guide to the Structure, Properties, and Synthesis of **Ethyl 2-(5-Oxazolyl)benzoate**

## Introduction

**Ethyl 2-(5-Oxazolyl)benzoate** is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. With the molecular formula  $C_{12}H_{11}NO_3$  and a molecular weight of 217.22 g/mol, this molecule serves as a crucial structural scaffold and intermediate in the synthesis of more complex pharmaceutical agents.<sup>[1]</sup> Its architecture, which marries a classic ethyl benzoate framework with a reactive oxazole ring, presents a versatile platform for chemical modification.

The oxazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. This guide provides a comprehensive technical overview of **Ethyl 2-(5-Oxazolyl)benzoate**, detailing its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a predictive spectroscopic profile for its unambiguous identification. The content is tailored for researchers and drug development professionals, offering the necessary depth for practical application in a laboratory setting.

## Molecular Structure and Physicochemical Properties

### 2.1 Core Structure

The structure of **Ethyl 2-(5-Oxazolyl)benzoate** is defined by three primary components:

- Ethyl Ester Group: A  $\text{-COOCH}_2\text{CH}_3$  functional group, which influences the compound's solubility and serves as a key reaction site for hydrolysis or transesterification.
- Aromatic Benzene Ring: A phenyl group substituted at the 1 and 2 positions, forming the "benzoate" core. This ring provides a rigid scaffold and influences the molecule's electronic properties.
- Oxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It is linked via its 5-position to the 2-position of the benzoate ring, acting as a critical pharmacophore and a site for further functionalization.

Caption: 2D Structure of **Ethyl 2-(5-Oxazolyl)benzoate**.

## 2.2 Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	1186127-15-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	$\text{C}_{12}\text{H}_{11}\text{NO}_3$	<a href="#">[1]</a>
Molecular Weight	217.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	(Predicted)
Purity	$\geq 97\%$	<a href="#">[1]</a>
Storage	Room temperature, dry conditions	<a href="#">[1]</a>

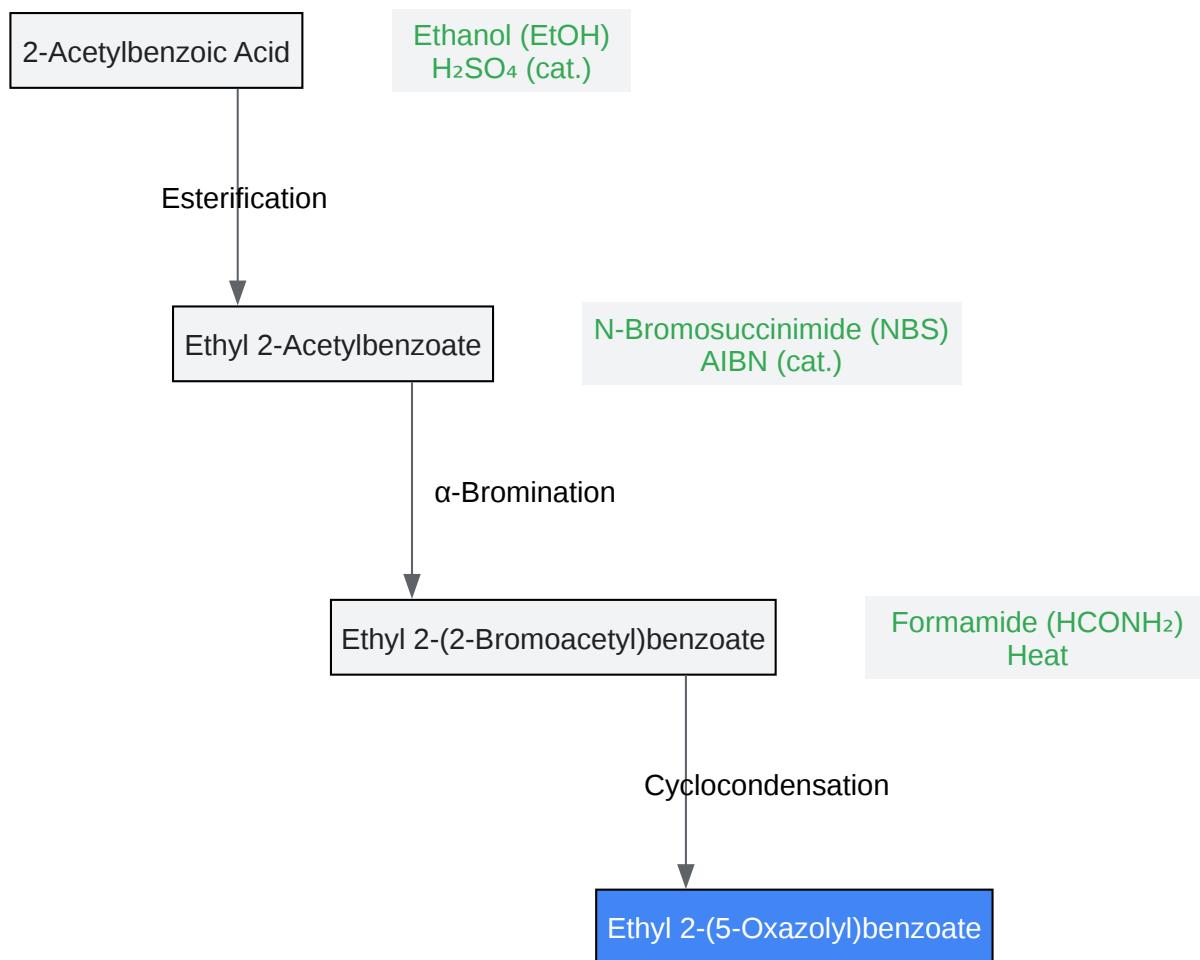
## Synthesis and Mechanistic Rationale

While multiple synthetic routes to oxazoles exist, a robust and common approach involves the condensation and subsequent cyclization of an  $\alpha$ -haloketone with an amide. This section

outlines a plausible and efficient pathway for the synthesis of **Ethyl 2-(5-Oxazolyl)benzoate** from commercially available starting materials.

### 3.1 Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-acetylbenzoic acid. The first step is an esterification to protect the carboxylic acid, followed by  $\alpha$ -bromination and finally a cyclocondensation reaction with formamide.



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Caption: Proposed Synthetic Workflow for **Ethyl 2-(5-Oxazolyl)benzoate**.

### 3.2 Detailed Experimental Protocol

**Disclaimer:** This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety standards.

#### Step 1: Esterification of 2-Acetylbenzoic Acid

- **Setup:** To a round-bottom flask, add 2-acetylbenzoic acid (1.0 eq), absolute ethanol (10.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
- **Reaction:** Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
  - **Causality:** Refluxing provides the necessary thermal energy to overcome the activation barrier for the Fischer esterification reaction. The large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.
- **Workup:** Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-Acetylbenzoate.

#### Step 2: $\alpha$ -Bromination

- **Setup:** Dissolve the crude Ethyl 2-Acetylbenzoate (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.
- **Reaction:** Heat the mixture to reflux under a UV lamp or daylight for 2-3 hours until the reaction is complete (monitored by TLC).
  - **Causality:** This is a radical-initiated bromination. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals, which selectively brominate the  $\alpha$ -position to the ketone.

- Workup: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo to obtain crude Ethyl 2-(2-Bromoacetyl)benzoate.

#### Step 3: Hantzsch-type Oxazole Synthesis (Cyclocondensation)

- Setup: Dissolve the crude  $\alpha$ -bromoketone (1.0 eq) in excess formamide.
- Reaction: Heat the mixture to 120-140 °C for 2-4 hours.
  - Causality: Formamide acts as both the solvent and the source of the nitrogen and C2-H atoms of the oxazole ring. The high temperature facilitates the nucleophilic attack of the formamide nitrogen onto the  $\alpha$ -carbon, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.
- Purification (Self-Validation): After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The crude product should be purified by silica gel column chromatography. The identity and purity of the final product, **Ethyl 2-(5-Oxazolyl)benzoate**, must be confirmed by the spectroscopic methods detailed in the next section. This confirmation step is critical for validating the success of the synthesis.

## Spectroscopic Signature for Structural Verification

Disclaimer: Direct experimental spectroscopic data for this specific compound is not widely published. The data presented here is a predicted analysis based on the known spectroscopic properties of its constituent chemical moieties and serves as a guide for characterization.[\[4\]](#)

### 4.1 Predicted $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.05	d	1H	H-6 (Benzoate)	Deshielded by adjacent ester carbonyl.
~7.88	s	1H	H-2 (Oxazole)	Characteristic singlet for the C2 proton of an oxazole.
~7.65	td	1H	H-4 (Benzoate)	Aromatic proton experiencing complex coupling.
~7.55	td	1H	H-5 (Benzoate)	Aromatic proton experiencing complex coupling.
~7.45	d	1H	H-3 (Benzoate)	Aromatic proton ortho to the oxazole substituent.
~7.35	s	1H	H-4 (Oxazole)	Characteristic singlet for the C4 proton of a 5-substituted oxazole.
~4.40	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	Methylene protons of the ethyl ester, split by methyl protons.
~1.40	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	Methyl protons of the ethyl ester,

split by  
methylene  
protons.

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#### 4.2 Predicted $^{13}\text{C}$ NMR Data (100 MHz, $\text{CDCl}_3$ )

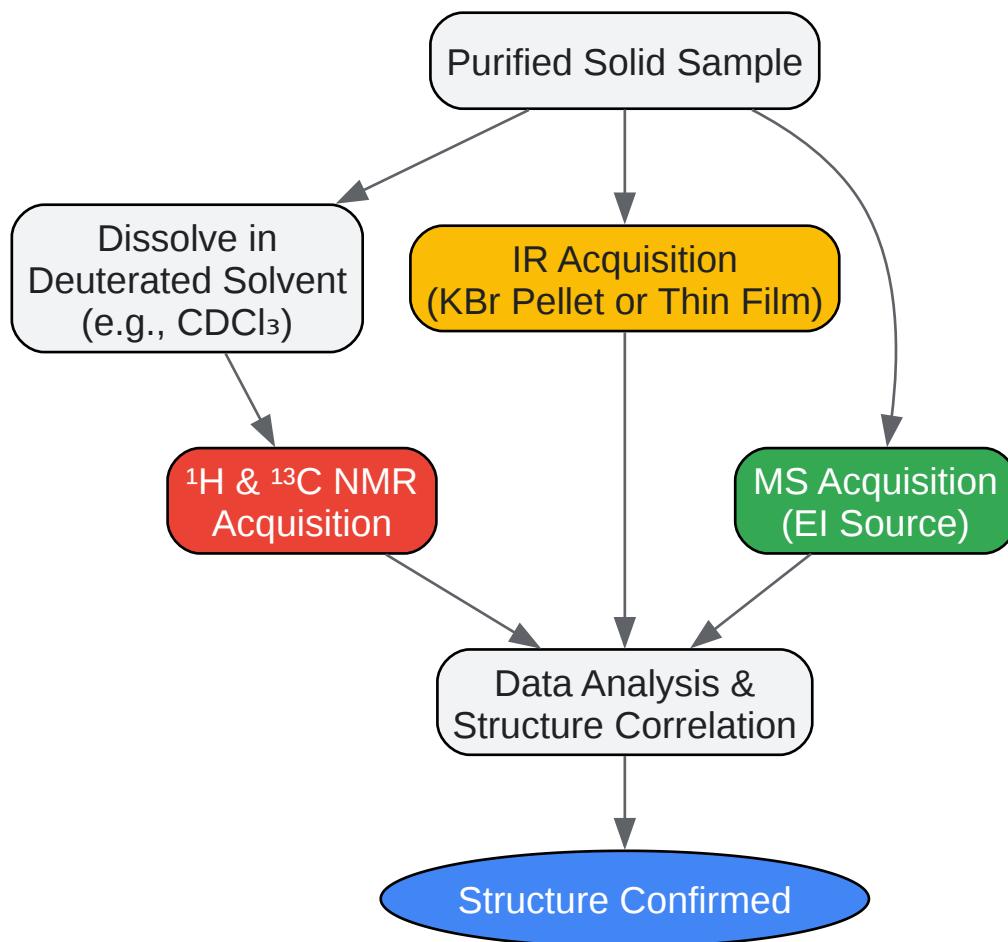
Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~166.5	C=O (Ester)	Typical chemical shift for an ester carbonyl carbon.
~152.0	C-2 (Oxazole)	Deshielded carbon double-bonded to nitrogen.
~149.5	C-5 (Oxazole)	Carbon attached to the benzoate ring.
~132.0	C-4 (Benzoate)	Aromatic CH.
~131.5	C-1 (Benzoate)	Quaternary carbon attached to the ester.
~130.8	C-6 (Benzoate)	Aromatic CH.
~129.5	C-5 (Benzoate)	Aromatic CH.
~128.0	C-3 (Benzoate)	Aromatic CH.
~125.0	C-2 (Benzoate)	Quaternary carbon attached to the oxazole.
~123.0	C-4 (Oxazole)	Shielded carbon of the oxazole ring.
~61.5	$-\text{OCH}_2\text{CH}_3$	Methylene carbon of the ethyl ester.
~14.2	$-\text{OCH}_2\text{CH}_3$	Methyl carbon of the ethyl ester.

#### 4.3 Predicted Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic (Benzene & Oxazole)
2980-2850	C-H stretch	Aliphatic (Ethyl group)
~1720	C=O stretch	Ester
~1600, 1580, 1450	C=C stretch	Aromatic Ring
~1550	C=N stretch	Oxazole Ring
~1270, 1100	C-O stretch	Ester and Oxazole Ether Linkage

#### 4.4 Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI)
- Expected Molecular Ion (M<sup>+</sup>): m/z = 217
- Key Fragmentation Patterns:
  - m/z = 172: Loss of the ethoxy group (•OCH<sub>2</sub>CH<sub>3</sub>)
  - m/z = 144: Loss of the entire carbethoxy group (•COOCH<sub>2</sub>CH<sub>3</sub>)
  - m/z = 116: Further fragmentation of the benzoxazole core.



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Caption: Workflow for Spectroscopic Verification of Compound Structure.

## Reactivity and Application in Drug Development

### 5.1 Chemical Reactivity

The structure of **Ethyl 2-(5-Oxazolyl)benzoate** offers several sites for chemical modification:

- Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-Oxazolyl)benzoic acid. This acid can then be coupled with various amines to form amides, a common strategy in drug development to explore structure-activity relationships (SAR).
- Transesterification: The ethyl ester can be exchanged for other alcohols under catalytic conditions.

- **Oxazole Ring Chemistry:** While aromatic, the oxazole ring can participate in certain reactions, though it is generally stable. The C2-proton can be deprotonated with a strong base, allowing for the introduction of substituents at that position.
- **Electrophilic Aromatic Substitution (EAS):** The benzoate ring is deactivated towards EAS due to the electron-withdrawing nature of the ester and oxazole substituents. Reactions would require harsh conditions and would likely be directed to the meta-positions relative to the ester group.

## 5.2 Role as a Pharmaceutical Intermediate

**Ethyl 2-(5-Oxazolyl)benzoate** is a valuable building block for creating libraries of novel compounds for biological screening.<sup>[1]</sup> Its utility stems from the combination of the benzoate scaffold, a common feature in many approved drugs, and the oxazole ring, a key pharmacophore known to interact with various biological targets.<sup>[5]</sup>

For example, its derivatives are explored as potential anti-inflammatory and antimicrobial agents.<sup>[1]</sup> The core structure can be elaborated by converting the ester to an amide and then performing further modifications on the amine component or the oxazole ring, allowing for the systematic optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

## Conclusion

**Ethyl 2-(5-Oxazolyl)benzoate** is a well-defined molecular scaffold with significant potential in synthetic and medicinal chemistry. Its structure, confirmed through a combination of spectroscopic techniques, provides a robust starting point for the development of novel therapeutics. Understanding its synthesis, reactivity, and spectral characteristics is fundamental for any researcher aiming to leverage this versatile intermediate in drug discovery programs. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in the laboratory.

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